molecular formula C14H18N2O4S B12479647 7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B12479647
M. Wt: 310.37 g/mol
InChI Key: ZBLNNJBATGFZTL-UHFFFAOYSA-N
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Description

7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a complex organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a morpholine ring and a sulfonyl group attached to the benzazepine core

Preparation Methods

The synthesis of 7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzazepine intermediate.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzazepine core, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 7-(morpholin-4-ylsulfonyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one include other benzazepine derivatives and morpholine-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:

    5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: These compounds also contain a morpholine ring and a sulfonyl group but have a different core structure.

    Morpholine-containing benzamides: These compounds have a benzamide core instead of a benzazepine core, leading to different chemical and biological properties.

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

7-morpholin-4-ylsulfonyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C14H18N2O4S/c17-14-3-1-2-11-10-12(4-5-13(11)15-14)21(18,19)16-6-8-20-9-7-16/h4-5,10H,1-3,6-9H2,(H,15,17)

InChI Key

ZBLNNJBATGFZTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC(=O)C1

Origin of Product

United States

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